Cas no 1040309-24-7 ((5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
(5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 5-bromo-N-(1,2-dimethylpropyl)-2-fluoro-
- (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine
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- Inchi: 1S/C12H17BrFN/c1-8(2)9(3)15-7-10-6-11(13)4-5-12(10)14/h4-6,8-9,15H,7H2,1-3H3
- InChI Key: KENRIABLUJZXKH-UHFFFAOYSA-N
- SMILES: C1(CNC(C)C(C)C)=CC(Br)=CC=C1F
(5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168738-0.05g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 0.05g |
$227.0 | 2023-09-20 | ||
| Enamine | EN300-168738-0.1g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 0.1g |
$238.0 | 2023-09-20 | ||
| Enamine | EN300-168738-0.25g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 0.25g |
$249.0 | 2023-09-20 | ||
| Enamine | EN300-168738-0.5g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 0.5g |
$260.0 | 2023-09-20 | ||
| Enamine | EN300-168738-1.0g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-168738-2.5g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 2.5g |
$529.0 | 2023-09-20 | ||
| Enamine | EN300-168738-5.0g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-168738-10.0g |
[(5-bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039886-1g |
[(5-Bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039886-5g |
[(5-Bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1040309-24-7 | 95% | 5g |
¥5656.0 | 2023-03-01 |
(5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine
Introduction to (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine and Its Significance in Modern Chemical Research
(5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine, CAS No. 1040309-24-7) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising potential in various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine consists of a phenyl ring substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position, linked to a tertiary amine group. This specific arrangement of functional groups contributes to its distinct chemical properties, making it a valuable scaffold for further derivatization and functionalization. The presence of both bromine and fluorine atoms enhances its reactivity, allowing for diverse chemical transformations that can be tailored for specific research needs.
In recent years, there has been a growing interest in exploring the pharmacological properties of aromatic amines, particularly those incorporating halogenated phenyl rings. Studies have demonstrated that such compounds often exhibit enhanced binding affinity and selectivity towards various biological targets. For instance, the structural motif found in (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine has been shown to interact effectively with enzymes and receptors involved in critical biological pathways.
One of the most compelling aspects of (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel inhibitors and modulators targeting diseases such as cancer, inflammation, and neurological disorders. The compound's ability to serve as a versatile building block has made it indispensable in medicinal chemistry laboratories.
The bromine and fluorine substituents in the phenyl ring not only enhance reactivity but also contribute to metabolic stability, which is a crucial factor in drug development. These features allow for prolonged biological activity, reducing the need for frequent dosing and improving overall therapeutic efficacy. Furthermore, the tertiary amine group provides a site for further functionalization, enabling the creation of derivatives with tailored properties.
Recent advancements in computational chemistry have further highlighted the importance of (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine in drug discovery. Molecular modeling studies have identified optimal binding orientations and interactions between this compound and potential target proteins. These insights have guided the design of next-generation analogs with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine has found utility in biochemical research as a probe for understanding enzyme mechanisms. Its ability to modulate specific enzymatic activities has provided valuable insights into disease pathogenesis and has paved the way for the development of targeted therapies.
The synthesis of (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers can conduct their experiments with confidence. The availability of high-quality starting materials has significantly accelerated progress in medicinal chemistry projects utilizing this compound.
The growing body of literature on (5-bromo-2-fluorophenyl)methyl(3-methylbutan-2-yl)amine underscores its importance as a research tool and potential drug candidate. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative applications, demonstrating the compound's versatility across multiple disciplines.
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